![molecular formula C21H17Cl2NO2 B280057 N-(2-chlorobenzyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280057.png)
N-(2-chlorobenzyl)-4-[(2-chlorophenoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-[(2-chlorophenoxy)methyl]benzamide, commonly known as CCMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCMB belongs to the class of benzamides and is a white crystalline solid with a molecular weight of 386.29 g/mol.
Wirkmechanismus
The mechanism of action of CCMB is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. CCMB has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In addition, CCMB has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CCMB has been shown to have various biochemical and physiological effects. In cancer cells, CCMB induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2. In addition, CCMB has also been shown to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In neurons, CCMB protects against oxidative stress-induced cell death by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CCMB in lab experiments is its ability to inhibit various signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for various diseases. In addition, CCMB has also been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using CCMB in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for CCMB research. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail, which could help to identify new targets for drug development. Additionally, further research is needed to optimize the synthesis method of CCMB to improve its yield and solubility.
Synthesemethoden
The synthesis of CCMB involves the reaction between 2-chlorobenzyl chloride and 4-[(2-chlorophenoxy)methyl]benzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and recrystallization. The yield of CCMB obtained by this method is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
CCMB has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and as an anti-inflammatory agent. In cancer research, CCMB has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. CCMB achieves this by inducing cell cycle arrest and apoptosis in cancer cells. In neuroprotection, CCMB has been shown to protect neurons from oxidative stress-induced cell death, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, CCMB has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C21H17Cl2NO2 |
---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
4-[(2-chlorophenoxy)methyl]-N-[(2-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H17Cl2NO2/c22-18-6-2-1-5-17(18)13-24-21(25)16-11-9-15(10-12-16)14-26-20-8-4-3-7-19(20)23/h1-12H,13-14H2,(H,24,25) |
InChI-Schlüssel |
WKSOLZCGTGFAJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.